Di-sec-butyl succinate (CAS 626-31-3) is a branched aliphatic diester that serves as a high-performance specialty chemical in industrial procurement. Primarily utilized as a REACH-compliant internal electron donor in Ziegler-Natta catalytic systems and as a structural plasticizer in advanced polymer networks, this compound is defined by its specific sec-butyl steric bulk [1]. Unlike linear analogs, the branched architecture of di-sec-butyl succinate provides unique coordination geometries and free-volume characteristics, making it a critical material selection for controlling polyolefin molecular weight and enhancing the elasticity of composite hydrogels [2].
Generic substitution of di-sec-butyl succinate with linear analogs (e.g., di-n-butyl succinate) or shorter-chain esters (e.g., diethyl succinate) fundamentally compromises application-critical performance. In Ziegler-Natta catalysis, the specific steric hindrance of the sec-butyl groups is required to correctly coordinate with MgCl2/TiCl4 active sites; substituting it with linear phthalates or diethers drastically reduces the achievable molecular weight of ultra-high molecular weight polyethylene (UHMWPE) [1]. Similarly, in plasticizer applications, replacing it with unbranched dibutyl succinate fails to disrupt polymer hydrogen bonding as effectively, resulting in lower network elasticity, higher glass transition temperatures, and significantly reduced equilibrium swelling capacities in superabsorbent formulations[2].
Di-sec-butyl succinate demonstrates superior performance as an internal electron donor in MgCl2-supported TiCl4 catalysts for ethylene polymerization. When evaluated against donor-free baselines and traditional phthalate donors, the inclusion of di-sec-butyl succinate (at 2.7 wt% Ti) generated the highest viscosity-average molecular weight (Mv) [1]. The specific steric profile of the sec-butyl groups effectively modifies the active catalytic centers, preventing chain transfer reactions that prematurely terminate polymer growth.
| Evidence Dimension | Viscosity-average molecular weight (Mv) of UHMWPE |
| Target Compound Data | 11.5 × 10^6 g/mol (with THA cocatalyst) |
| Comparator Or Baseline | 1.3 × 10^6 g/mol (Donor-free baseline) |
| Quantified Difference | 8.8-fold increase in molecular weight |
| Conditions | Ethylene polymerization using MgCl2/TiCl4 catalyst system with tri-n-hexylaluminum (THA) cocatalyst. |
Procurement of this specific succinate enables the synthesis of ultra-high molecular weight polyolefins that cannot be achieved with standard donor-free or phthalate-based catalyst systems.
In the formulation of carboxymethyl cellulose-based composite superabsorbents (C-SAPs), the architectural branching of the plasticizer is critical for performance. Di-sec-butyl succinate effectively disrupts internal hydrogen bonding and increases polymer network elasticity compared to unplasticized baselines [1]. Its intermediate branching profile provides a superior balance of free volume and structural integration compared to linear dibutyl succinate, directly translating to enhanced water uptake without inducing phytotoxicity.
| Evidence Dimension | Equilibrium swelling ratio (ESR) |
| Target Compound Data | 661 ± 17 g/g (with 5 wt.% di-sec-butyl succinate) |
| Comparator Or Baseline | 402 ± 10 g/g (Unplasticized C-SAP baseline) |
| Quantified Difference | 64% increase in water absorption capacity |
| Conditions | 5 wt.% plasticizer loading in carboxymethyl cellulose-based superabsorbent, tested across 5 swelling-deswelling cycles (pH 3.0-9.2). |
Selecting di-sec-butyl succinate over generic linear plasticizers maximizes the fluid retention capacity of agricultural and hygiene hydrogels while maintaining environmental safety.
The global regulatory shift away from toxic phthalate-based internal donors (such as di-n-butyl phthalate) requires substitutes that do not compromise polymerization efficiency. Di-sec-butyl succinate satisfies REACH compliance while maintaining higher catalyst activity than traditional donors during ethylene polymerization [1]. Quantitative evaluation of MgCl2-supported TiCl4 systems established an explicit activity hierarchy where succinate-based donors outperform both phthalates and diethers, ensuring manufacturers achieve regulatory adherence without sacrificing throughput.
| Evidence Dimension | Catalyst activity hierarchy |
| Target Compound Data | High activity (Succinate donor class) |
| Comparator Or Baseline | Lower activity (Phthalate and Diether donor classes) |
| Quantified Difference | Activity decreases in the order: None > Succinate > Phthalate > Diether |
| Conditions | Ethylene polymerization using MgCl2-supported TiCl4 catalyst systems. |
Buyers can eliminate regulatory risks associated with phthalates while simultaneously maintaining or improving the overall catalytic yield of their polyolefin processes.
Directly following from its demonstrated ability to generate an Mv of 11.5 × 10^6 g/mol and its position above phthalates in catalyst activity hierarchies, di-sec-butyl succinate is a highly effective internal electron donor for producing UHMWPE. It is a direct procurement substitute for facilities required to phase out di-n-butyl phthalate under REACH regulations [1].
Leveraging its ability to lower glass transition temperatures and boost equilibrium swelling ratios by 64%, this compound is ideal as a 5 wt.% plasticizer in polysaccharide-based hydrogels. It ensures maximum water retention without introducing phytotoxicity, outperforming linear dibutyl succinate [2].
Di-sec-butyl succinate acts as a critical reactant and process fluid in the solvent-free preparation of diketopyrrolopyrrole (DPP) derivatives. Its specific boiling point and steric profile facilitate the high-yield condensation with aromatic nitriles, eliminating the need for highly pure, anhydrous organic solvents required by older synthetic routes[3].